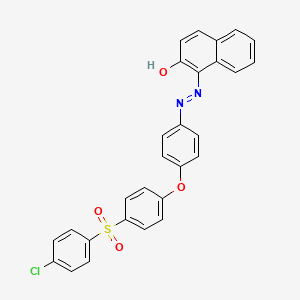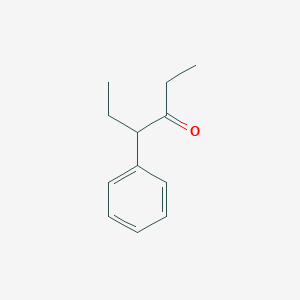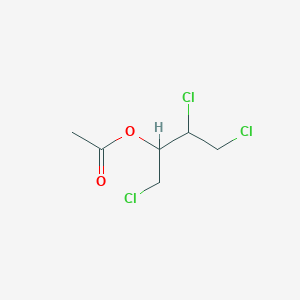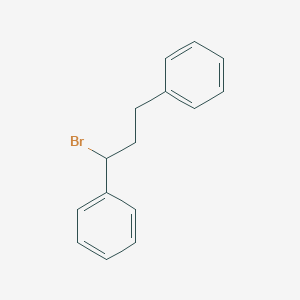
N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is a chemical compound with the molecular formula C9H18N2O8S2 and a molecular weight of 346.38 . This compound is known for its unique structure, which includes two carbamoylethyl groups linked by a methylene bridge and two methanesulfonate groups. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) typically involves the reaction of methanesulfonyl chloride with N,N’-methylenebis(2-aminoethyl) carbamate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .
化学反応の分析
Types of Reactions
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the substitution.
Hydrolysis: Water and a catalyst, such as hydrochloric acid or sulfuric acid, are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would result in the formation of an N-substituted carbamate.
Hydrolysis: The primary products are N,N’-methylenebis(2-aminoethyl) carbamate and methanesulfonic acid.
科学的研究の応用
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) involves its ability to form stable carbamate linkages with nucleophilic groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The methanesulfonate groups also play a role in enhancing the compound’s reactivity and solubility in organic solvents .
類似化合物との比較
Similar Compounds
N,N’-Methylenebis(2-Aminoethyl) Carbamate: This compound is structurally similar but lacks the methanesulfonate groups, making it less reactive in substitution reactions.
N,N’-Methylenebis(2-Hydroxyethyl) Carbamate: This compound has hydroxyl groups instead of carbamoylethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is unique due to its dual functionality, combining the reactivity of methanesulfonate groups with the stability of carbamate linkages. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
特性
CAS番号 |
91426-22-1 |
|---|---|
分子式 |
C9H18N2O8S2 |
分子量 |
346.4 g/mol |
IUPAC名 |
[3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C9H18N2O8S2/c1-20(14,15)18-5-3-8(12)10-7-11-9(13)4-6-19-21(2,16)17/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
InChIキー |
XHIDPHYTQPTNCU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)
![(5Z)-3-isobutyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964695.png)





![ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11964719.png)
![(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964720.png)


